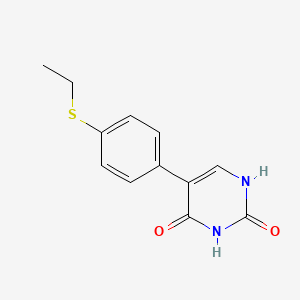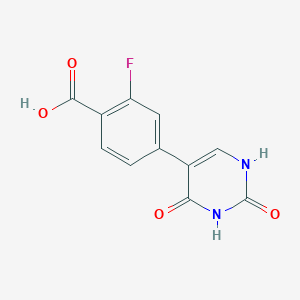
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCP-DHP-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of two rings of atoms and has a molecular weight of 297.72 g/mol. 5-DCP-DHP-95% has been used in a number of studies to investigate its biochemical and physiological effects.
Scientific Research Applications
5-DCP-DHP-95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine nucleotides. It has also been used as an inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide. In addition, 5-DCP-DHP-95% has been used to study the effects of oxidative stress on cell viability and to investigate the role of nitric oxide in inflammation.
Mechanism of Action
The mechanism of action of 5-DCP-DHP-95% is not fully understood. However, it is believed to act as an inhibitor of DHFR and iNOS. By inhibiting these enzymes, 5-DCP-DHP-95% can block the synthesis of purine nucleotides and nitric oxide, respectively. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCP-DHP-95% are not fully understood. However, it has been shown to inhibit the synthesis of purine nucleotides and nitric oxide. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-DCP-DHP-95% in laboratory experiments is its availability and ease of use. It is a commercially available compound and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DCP-DHP-95% in laboratory experiments. It is not soluble in water and must be dissolved in a suitable solvent before use. In addition, it can be toxic at high concentrations and must be handled with caution.
Future Directions
The potential future directions for 5-DCP-DHP-95% include further investigation into its biochemical and physiological effects, exploration of its potential therapeutic applications, and development of new synthesis methods. In addition, further research into the mechanism of action of 5-DCP-DHP-95% could lead to a better understanding of its effects and potential therapeutic applications. Finally, further investigation into the potential toxic effects of 5-DCP-DHP-95% could lead to improved safety protocols for laboratory use.
Synthesis Methods
5-DCP-DHP-95% can be synthesized from 5-chloro-2,4-dihydroxy-pyrimidine (5-CDHP) and 2,4-dichlorophenol (2,4-DCP). The synthesis of 5-DCP-DHP-95% involves the condensation of 5-CDHP and 2,4-DCP in an aqueous solution at a temperature of 80°C. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid. The reaction is complete in approximately 3-4 hours and yields a 95% pure product.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAIWCCCPOXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)




![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)